molecular formula C3H3B B3049260 Propyne, 1-bromo- CAS No. 2003-82-9

Propyne, 1-bromo-

Cat. No. B3049260
CAS RN: 2003-82-9
M. Wt: 118.96 g/mol
InChI Key: XXFUZSHTIOFGNV-UHFFFAOYSA-N
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Description

“Propyne, 1-bromo-” also known as 1-Bromo-1-propene, is a halogenated organic compound. It consists of propyne with a bromine substituent on the methyl group . It is used in the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives. It acts as a propargylating agent and is used for the alkylation of dianion of beta-keto esters at gamma-carbon .


Synthesis Analysis

The synthesis of 1-Bromo-1-propene involves free-radical additions to the corresponding alkenes . A laboratory synthesis involves treating propanol with a mixture of hydrobromic and sulfuric acids . Alternate synthetic routes include treating propanol with phosphorus tribromide or via a Hunsdiecker reaction with butyric acid .


Molecular Structure Analysis

The molecular formula of 1-Bromo-1-propene is C3H5Br . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-Bromo-1-propene undergoes nucleophilic substitution reactions. For example, it reacts with hydroxide ions to produce an alcohol . It also reacts with HBr to yield 2-bromopropane or 1-bromopropane in the presence of benzoyl peroxide .


Physical And Chemical Properties Analysis

1-Bromo-1-propene is a colorless liquid . It has a relative density of 1.428 - 1.432 and a boiling point of 333.7 K .

Scientific Research Applications

Infrared and Raman Spectral Analysis

  • Vibrational Assignments and Spectral Features: Research conducted by Nyquist (1965) provided complete vibrational assignments for 1-bromo propyne using infrared and Raman spectral data. This study highlighted Coriolis coupling coefficients and compared them with similar molecules, contributing to a deeper understanding of molecular vibrations and spectral features (Nyquist, 1965).

Synthetic Chemistry

  • Preparation of Bromoacetylenes: Brandsma and Verkruijsse (1990) developed practical and safe procedures for preparing lower homologues of bromoacetylene, including 1-bromo propyne. They achieved excellent yields, demonstrating the compound's versatility in synthetic chemistry (Brandsma & Verkruijsse, 1990).
  • Regio- and Stereoselective Synthesis: Wang, Tobrman, Xu, and Negishi (2009) discovered that the bromoboration of propyne with BBr(3) leads to the highly selective production of (Z)-2-bromo-1-propenyldibromoborane. Their study contributed significantly to the field of selective organic synthesis (Wang et al., 2009).
  • Chain Extension Reactions: Bhanu and Scheinmann (1979) explored chain extension reactions of acetylenes, including propyne. Their work demonstrated the ability to extend the molecular chain of propyne in a controlled manner, providing insights into the manipulation of acetylenes for various applications (Bhanu & Scheinmann, 1979).

Chemical Kinetics and Photochemistry

  • Thermal Decomposition Studies: Roy, Awan, Manion, and Tsang (2003) investigated the thermal decomposition of brominated compounds like 2-bromopropene, providing insights into the kinetic processes and products formed under different conditions, which are relevant to understanding the behavior of brominated propynes (Roy et al., 2003).
  • Photodissociation Dynamics: Morton, Miller, Butler, and Qi (2002) conducted studies on the photodissociation dynamics of brominated compounds like cis-1-bromopropene. Their research provided valuable information on the molecular behavior of such compounds under photolytic conditions (Morton et al., 2002).

Safety And Hazards

1-Bromo-1-propene is highly flammable and may cause respiratory irritation, drowsiness, or dizziness . It may damage fertility and cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-bromoprop-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br/c1-2-3-4/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFUZSHTIOFGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173855
Record name Propyne, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyne, 1-bromo-

CAS RN

2003-82-9
Record name 1-Propyne, 1-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2003-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyne, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002003829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyne, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
FF Cleveland, MJ Murray - The Journal of Chemical Physics, 1943 - pubs.aip.org
Raman frequencies, relative intensities, and depolarization factors are listed for 1‐iodo‐1‐propyne, 1‐bromo‐1‐propyne, 1‐chloro‐1‐propyne, and 3,3‐dimethyl‐1‐butyne. The relative …
Number of citations: 34 pubs.aip.org
VI Knutov, AS Nakhmanovich - Bulletin of the Academy of Sciences of the …, 1971 - Springer
Synthesis of diacetylenic ketones of the thiophene series Page 1 SYNTHESIS OF DIACETYLENIC KETONES OF THE THIOPHENE SERIES VI Knutov and AS Nakhmanovich UDC …
Number of citations: 3 link.springer.com
D Taher, AI Wallbank, EA Turner, HL Cuthbert… - 2006 - Wiley Online Library
Lithium (trimethylsilyl)chalcogenolates have been generated and used to prepare a series of alk‐2‐ynyl trimethylsilyl chalcogenoethers from the corresponding propargyl bromides in …
E Lúthersson - 2013 - skemman.is
Nonpolar ether lipids of 1-O-alkyl-2,3-diacyl-sn-glycerol type are major constituents of the liver oils of shark, dogfish and various other species of elasmobranch fish. Methoxyl …
Number of citations: 3 skemman.is
ÞK Kristinsdóttir - skemman.is
The Haraldsson group has developed methods to synthesize various polyunsaturated methylene-interrupted all-cis-skipped polyene hydrocarbon chains in their total synthesis of …
Number of citations: 0 skemman.is
B Alcaide, P Almendros, TM del Campo - Organic & Biomolecular …, 2012 - pubs.rsc.org
A stereoselective synthesis of 1-substituted (E)-2-aryl-but-1-en-3-ynes, including tetrasubstituted alkenes, has been developed from aryl-substituted α-allenols by treatment with the AcCl…
Number of citations: 17 pubs.rsc.org
H Chihara, N Nakamura - Nuclei Zn-Bi, Diagrams, Indexes, 1993 - Springer
This document is part of Subvolume B ‘Nuclei Zn - Bi, Diagrams, Indexes’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei D-Cu, 1993 - Springer
This document is part of Subvolume A ‘Nuclei D - Cu’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
AKS BHUJANGA RAO, C Gundu Rao… - Journal of chemical …, 1993 - pascal-francis.inist.fr
Studies on N-propargylation and N-allenylation of 4(5)-nitroimidazoles CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced search …
Number of citations: 1 pascal-francis.inist.fr
VP ANDREEV, V EM, K EV, R LA, F IA - 1979 - pascal-francis.inist.fr
Keyword (fr) REACTION CHIMIQUE COMPOSE ACETYLENIQUE AMINE TERTIAIRE HYDROCARBURE HALOGENE COMPOSE ALIPHATIQUE REACTIVITE AMMONIUM …
Number of citations: 0 pascal-francis.inist.fr

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